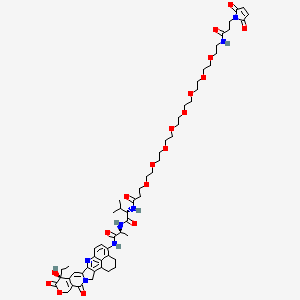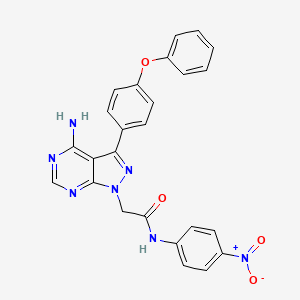
Bcn-peg4-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bcn-peg4-OH: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a bicyclo[6.1.0]nonyne (BCN) group, which is highly reactive towards azide groups without the need for a copper catalyst. This makes it a valuable reagent in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The PEG spacer in this compound increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules .
準備方法
Synthetic Routes and Reaction Conditions: Bcn-peg4-OH is synthesized through a series of chemical reactions involving the introduction of the BCN group to a PEG chain. The synthetic route typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as a tosylate or mesylate, to introduce a leaving group.
Introduction of BCN Group: The activated PEG is then reacted with a BCN-containing compound, such as BCN-amine or BCN-alcohol, under appropriate conditions to form the BCN-PEG intermediate.
Hydrolysis: The intermediate is hydrolyzed to obtain the final this compound product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions: Bcn-peg4-OH primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for bioconjugation and other applications.
Common Reagents and Conditions:
Reagents: Azide-containing molecules, such as azide-modified proteins, oligonucleotides, or other biomolecules.
Conditions: The reaction can be carried out in aqueous or organic solvents, depending on the solubility of the substrate molecules. Typical conditions include room temperature and neutral pH.
Major Products: The major product formed from the SPAAC reaction is a stable triazole linkage between the BCN group of this compound and the azide group of the reacting molecule .
科学的研究の応用
Chemistry: Bcn-peg4-OH is widely used in click chemistry for the synthesis of complex molecules and bioconjugates. It is employed in the modification of polymers, dendrimers, and other macromolecules.
Biology: In biological research, this compound is used for labeling and imaging studies. It enables the attachment of fluorescent dyes, probes, and other tags to biomolecules, facilitating their detection and analysis.
Medicine: this compound is utilized in the development of antibody-drug conjugates (ADCs). It serves as a linker to attach cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells while minimizing off-target effects .
Industry: In the industrial sector, this compound is used in the production of functionalized materials, such as hydrogels and nanoparticles. Its ability to form stable linkages with azide-containing molecules makes it valuable in material science and nanotechnology .
作用機序
Bcn-peg4-OH exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN group in this compound undergoes a cycloaddition reaction with azide groups, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials. The PEG spacer in this compound enhances the solubility and biocompatibility of the resulting conjugates .
類似化合物との比較
- Bcn-peg2-OH
- Bcn-peg3-OH
- Bcn-peg8-OH
- Bcn-peg12-OH
Comparison: Bcn-peg4-OH is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to shorter PEG linkers like Bcn-peg2-OH and Bcn-peg3-OH, this compound offers improved solubility and flexibility. On the other hand, longer PEG linkers like Bcn-peg8-OH and Bcn-peg12-OH may provide greater spacing but can be less efficient in certain applications due to increased steric hindrance .
特性
分子式 |
C19H31NO6 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H31NO6/c21-8-10-24-12-14-25-13-11-23-9-7-20-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18,21H,3-15H2,(H,20,22)/t16-,17+,18? |
InChIキー |
RPISEOIEEFQRPT-JWTNVVGKSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCO)CCC#C1 |
正規SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCO)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


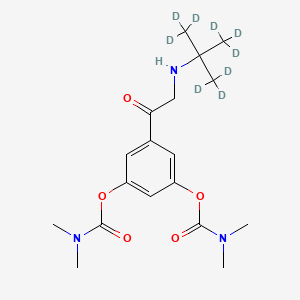
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
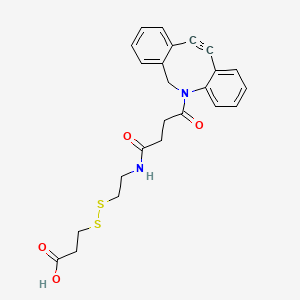
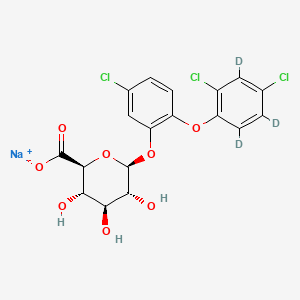

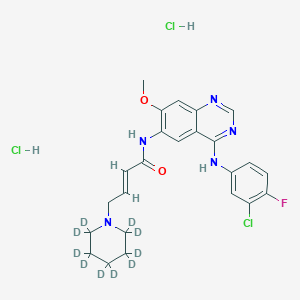

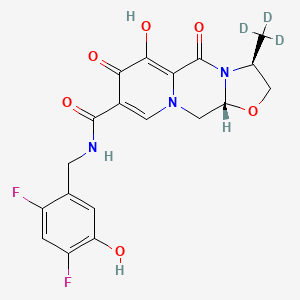
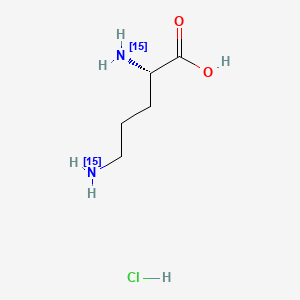

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
